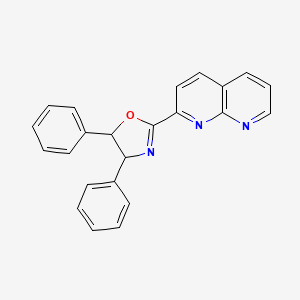![molecular formula C16H15N3O5 B12504742 1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-{[(4-ACETAMIDOFENIL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO es un complejo compuesto orgánico con una estructura única que combina un anillo de piridina con un grupo acetamidofenil
Métodos De Preparación
La síntesis del Ácido 1-{[(4-ACETAMIDOFENIL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del grupo acetamidofenil: Este paso implica la acilación de anilina con anhídrido acético para formar 4-acetamidofenil.
Acoplamiento con piridina: El grupo 4-acetamidofenil se acopla entonces con un derivado de piridina mediante una reacción de carbamoilación, utilizando reactivos como fosgeno o carbonildiimidazol.
Oxidación: El paso final implica la oxidación del producto acoplado para introducir el grupo ácido carboxílico.
Los métodos de producción industrial pueden implicar pasos similares pero están optimizados para la síntesis a gran escala, incluyendo el uso de reactores de flujo continuo y sistemas automatizados para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El Ácido 1-{[(4-ACETAMIDOFENIL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando reactivos como permanganato de potasio o trióxido de cromo para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio para reducir los grupos carbonilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo acetamidofenil, utilizando reactivos como halógenos o agentes alquilantes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, catalizadores como paladio sobre carbono y temperaturas de reacción que varían desde temperatura ambiente hasta condiciones de reflujo.
Aplicaciones Científicas De Investigación
El Ácido 1-{[(4-ACETAMIDOFENIL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 1-{[(4-ACETAMIDOFENIL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la inflamación o el crecimiento microbiano, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
El Ácido 1-{[(4-ACETAMIDOFENIL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO puede compararse con otros compuestos similares, como:
Derivados de 4-acetamidofenil: Estos compuestos comparten el grupo acetamidofenil y pueden tener actividades biológicas similares.
Ácidos carboxílicos de piridina: Estos compuestos comparten el anillo de piridina y el grupo ácido carboxílico, y se utilizan en diversas aplicaciones químicas y biológicas.
Compuestos carbamoil: Estos compuestos contienen el grupo carbamoil y se estudian por sus potenciales propiedades terapéuticas.
La singularidad del Ácido 1-{[(4-ACETAMIDOFENIL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO radica en su combinación de estos grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H15N3O5 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
1-[2-(4-acetamidoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15N3O5/c1-10(20)17-12-3-5-13(6-4-12)18-14(21)9-19-8-11(16(23)24)2-7-15(19)22/h2-8H,9H2,1H3,(H,17,20)(H,18,21)(H,23,24) |
Clave InChI |
YVGHMXVKTUMQOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)
![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)

![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)

![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)


![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
